3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
CAS No.: 946273-92-3
Cat. No.: VC11928074
Molecular Formula: C19H18FN5O2S
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946273-92-3 |
|---|---|
| Molecular Formula | C19H18FN5O2S |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 3-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyridin-4-ylpyridazine |
| Standard InChI | InChI=1S/C19H18FN5O2S/c20-16-2-1-3-17(14-16)28(26,27)25-12-10-24(11-13-25)19-5-4-18(22-23-19)15-6-8-21-9-7-15/h1-9,14H,10-13H2 |
| Standard InChI Key | KSISZYQMMFGHSS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
| Canonical SMILES | C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC(=C4)F |
Introduction
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
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Formation of the Pyridazine Core:
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Pyridazines are often synthesized by cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
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Attachment of the Piperazinyl Group:
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The piperazine moiety can be introduced via nucleophilic substitution or coupling reactions using halogenated pyridazines.
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Introduction of the Fluorobenzenesulfonyl Group:
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This step may involve sulfonation reactions or coupling with fluorobenzenesulfonyl chloride under basic conditions.
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Addition of the Pyridinyl Substituent:
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The pyridine ring can be incorporated through Suzuki coupling or other palladium-catalyzed cross-coupling methods.
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These steps require precise reaction conditions to ensure high yields and purity of the final product.
Pharmacological Activity
Compounds with similar structures have been studied for various biological activities:
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Protein Kinase Inhibition: Sulfonamide derivatives are known to modulate kinase activity, which is critical in cancer and inflammatory diseases .
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Antimicrobial Properties: Piperazine derivatives often exhibit antibacterial and antifungal activity .
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Antiviral Potential: Compounds containing fluorobenzene groups have been investigated for activity against viruses like HIV .
Drug Development
The combination of a pyridazine core and sulfonamide functionality suggests potential as a lead compound in drug discovery for:
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Anti-inflammatory agents
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Anticancer drugs
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Antimicrobial therapies
Table: Comparison of Related Compounds
These studies highlight the versatility of sulfonamide-containing heterocycles in medicinal chemistry.
Experimental Data and Characterization
Although specific data for this compound is not available in the provided sources, characterization typically includes:
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NMR Spectroscopy (¹H and ¹³C): To confirm structural integrity.
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Mass Spectrometry (MS): For molecular weight determination.
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Elemental Analysis: To verify purity.
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Biological Assays: To evaluate pharmacological activity.
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